molecular formula C9H11Cl2N3O4S2 B1676421 Methyclothiazide CAS No. 135-07-9

Methyclothiazide

Cat. No. B1676421
CAS RN: 135-07-9
M. Wt: 360.2 g/mol
InChI Key: CESYKOGBSMNBPD-UHFFFAOYSA-N
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Description

Methyclothiazide is a thiazide diuretic (water pill) used to treat fluid retention (edema) caused by congestive heart failure, severe liver disease (cirrhosis), kidney disease, or treatment with a steroid or hormone medicine . It is also used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

Thiazides, including Methyclothiazide, are analogs of 1,2,4-benzothiadiazine-1,1-dioxide. Variation in the substitutions and heterocyclic rings occurs between the different compounds, but all have an unsubstituted sulfonamide group in common with carbonic anhydrase inhibitors .


Molecular Structure Analysis

Methyclothiazide is a member of the benzothiadiazine (thiazide) class of drugs . It has a molecular formula of C9H11Cl2N3O4S2 . The molecular weight is 358.96 Da .

Scientific Research Applications

Antihypertensive Effects and Serum Lipids

Methyclothiazide (MCTZ) has been studied for its antihypertensive efficacy and effects on serum lipids. A study comparing terazosin, methyclothiazide, and their combination for treating hypertension found that all treatments significantly reduced blood pressure. However, MCTZ monotherapy significantly increased total serum cholesterol, LDL plus VLDL cholesterol fraction, and triglyceride levels, unlike terazosin, which showed a potentially beneficial effect on serum lipid profiles (Luther et al., 1989). Another study supported these findings, showing effective blood pressure reduction with MCTZ without significant adverse metabolic effects when combined with terazosin (Black et al., 1992).

Impact on Salt-Induced Hypertension in Dahl Rats

Research on Dahl rats demonstrated that methyclothiazide attenuated the development of hypertension in salt-sensitive rats without affecting sympathetic responsiveness. This suggests MCTZ's antihypertensive effect does not depend on sympathetic inhibition (Sasaki & Buñag, 1983).

Mechanisms of Action in Vascular Response

MCTZ inhibits contractile responses induced by norepinephrine in aortic rings from spontaneously hypertensive rats, mediated by an endothelium-dependent mechanism involving nitric oxide release. This suggests a role for MCTZ in inducing endothelium-dependent vascular relaxation (Colas et al., 2000).

properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
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InChI Key

CESYKOGBSMNBPD-UHFFFAOYSA-N
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Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
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Molecular Formula

C9H11Cl2N3O4S2
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DSSTOX Substance ID

DTXSID6023313
Record name Methyclothiazide
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Molecular Weight

360.2 g/mol
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Physical Description

Solid
Record name Methyclothiazide
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Solubility

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L
Record name Methyclothiazide
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Mechanism of Action

Methyclothiazide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, methyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like methyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of methyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., Acute admin of thiazides increases the excretion of uric acid. However, uric acid excretion is reduced following chronic admin... . The acute effects of inhibitors of Na+-Cl- symport on Ca2+ excretion are variable; when admin chronically, thiazide diuretics decr Ca2+ excretion. The mechanism is unknown but may involve increased proximal reabsorption due to volume depletion as well as direct effects of thiazides to incr Ca2+ reabsorption in the /distal convoluted tubule/. Thiazide diuretics may cause a mild magnesuria by a poorly understood mechanism, and there is increasing awareness that long-term use of thiazide diuretics may cause magnesium deficiency, particularly in the elderly. /Thiazide diuretics/, Thiazides inhibit reabsorption of sodium and ...chloride in distal segment. ... As /a/ class...have important action on excretion of potassium that results from increased secretion of cation by distal tubule. ... Glomerular filtration rate may be reduced by thiazides, particularly with iv admin for exptl purposes. /thiazide diuretics/, Nature of chemical interaction between thiazides and specific renal receptors responsible for chloruretic effect is not known; no critical enzymatic reactions have been identified. /thiazides/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/
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Product Name

Methyclothiazide

Color/Form

Crystals form alcohol and water, White or practically white, crystalline powder

CAS RN

135-07-9, 96783-14-1, 96783-15-2
Record name Methyclothiazide
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Melting Point

225 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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